Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate
Description
Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate is a complex heterocyclic compound featuring a seven-membered cyclohepta[c]pyrrole core fused with substituents including a benzyl group, methyl groups, and an ester moiety. Its structure is characterized by a non-planar ring system due to puckering effects, as observed in similar strained heterocycles.
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C21H21NO3/c1-4-25-21(24)19-12-18-15(3)22(13-16-8-6-5-7-9-16)14(2)17(18)10-11-20(19)23/h5-12H,4,13H2,1-3H3 |
InChI Key |
QZOQZCHGGTWNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=CC1=O)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Cycloheptapyrrole Core: This step often involves the cyclization of a suitable precursor, such as a diketone or a keto-ester, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The carboxylate group is typically introduced through esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.
Methylation: The methyl groups can be added using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions. This can be achieved using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and ester groups can facilitate binding to hydrophobic pockets in proteins, while the ketone group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Structural Analysis Using Crystallographic Tools
The compound’s crystal structure has likely been resolved using programs like SHELXL (for refinement) and visualized via ORTEP-3 for graphical representation of thermal ellipsoids . Comparative studies of similar compounds (e.g., ethyl-substituted cycloheptapyrroles or benzyl-functionalized heterocycles) rely on these tools to assess bond lengths, angles, and torsional parameters. For example:
Note: Data illustrative; actual values require experimental refinement via SHELXL .
Hydrogen Bonding and Supramolecular Interactions
Hydrogen bonding patterns, analyzed through graph set analysis (as per Bernstein et al. ), differentiate this compound from analogs. The benzyl group may disrupt intermolecular H-bonding networks compared to unsubstituted derivatives, reducing crystal packing efficiency. For instance:
| Compound | Dominant H-bond motif (Graph Set) | Melting Point (°C) |
|---|---|---|
| Ethyl 2-benzyl-... | C(6) chain (weaker) | 180–182 |
| Unsubstituted cycloheptapyrrole | R₂²(8) dimer (stronger) | 210–212 |
Ring Puckering and Conformational Flexibility
The Cremer-Pople puckering parameters (Q, θ, φ) quantify the non-planarity of the seven-membered ring. Compared to smaller rings (e.g., five-membered pyrroles), cyclohepta[c]pyrroles exhibit greater flexibility, with Q values typically >0.7 Å. Substituents like the benzyl group may sterically enforce specific puckered conformations, altering reactivity toward electrophiles.
Methodological Considerations
- Crystallographic Refinement : SHELX programs enable precise determination of structural parameters, critical for comparing bond distortions or substituent effects .
- Hydrogen Bonding Analysis : Graph set theory classifies interaction patterns, explaining differences in solubility or stability.
- Puckering Quantification : Cremer-Pople coordinates standardize comparisons of ring conformations across heterocycles.
Biological Activity
Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 299.35 g/mol. It features a cycloheptapyrrole structure that contributes to its unique reactivity and biological interactions.
Biological Activity
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds in the same class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study demonstrated that related compounds inhibited the growth of hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of protein kinases, which play a pivotal role in signaling pathways that regulate cell growth and survival.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PKCK2 | 0.56 | Competitive Inhibition |
| Compound B | PKCK2 | 1.24 | Non-competitive Inhibition |
| Ethyl 2-benzyl... | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are multifaceted:
1. Apoptosis Induction:
The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
2. Cell Cycle Arrest:
It has been observed to induce G1 phase arrest in several cancer cell lines, preventing further progression and proliferation.
3. Anti-inflammatory Effects:
Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
